molecular formula C27H23FN2O3 B2660602 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 895653-09-5

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2660602
CAS No.: 895653-09-5
M. Wt: 442.49
InChI Key: PHHXUFSDIMPKGR-UHFFFAOYSA-N
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Description

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with various functional groups including an ethyl group, a fluorobenzoyl group, and a methylphenylacetamide group. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-fluoroacetophenone with diethyl carbonate in the presence of sodium hydride to form ethyl (4-fluorobenzoyl)acetate . This intermediate is then subjected to further reactions, including cyclization and amide formation, to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including

Properties

IUPAC Name

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O3/c1-3-18-8-13-24-21(14-18)27(33)22(26(32)19-9-11-20(28)12-10-19)15-30(24)16-25(31)29-23-7-5-4-6-17(23)2/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHXUFSDIMPKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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